2,4-DICHLOROPHENYL [3-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)BENZYL] ETHER
Overview
Description
2,4-DICHLOROPHENYL [3-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)BENZYL] ETHER is a complex organic compound featuring a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold.
Preparation Methods
The synthesis of 2,4-DICHLOROPHENYL [3-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)BENZYL] ETHER involves multiple stepsReaction conditions often include the use of strong bases and solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorinated phenyl ring.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,4-DICHLOROPHENYL [3-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)BENZYL] ETHER has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a CDK2 inhibitor, which is crucial in cell cycle regulation.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDK2. CDK2 is a key enzyme involved in the regulation of the cell cycle. By inhibiting CDK2, the compound can induce cell cycle arrest, leading to apoptosis in cancer cells. The molecular targets and pathways involved include the CDK2/cyclin A2 complex, which is essential for the transition from the G1 phase to the S phase of the cell cycle .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds also exhibit CDK2 inhibitory activity but may differ in their potency and selectivity. For example, compounds like pyrazolo[3,4-d]pyrimidine derivatives have been studied for similar applications but may have different pharmacokinetic properties .
Properties
IUPAC Name |
4-[3-[(2,4-dichlorophenoxy)methyl]phenyl]-10-methyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N6O/c1-27-19-15(9-24-27)20-25-18(26-28(20)11-23-19)13-4-2-3-12(7-13)10-29-17-6-5-14(21)8-16(17)22/h2-9,11H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBWCSPDAYUYRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C3=NC(=NN3C=N2)C4=CC=CC(=C4)COC5=C(C=C(C=C5)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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